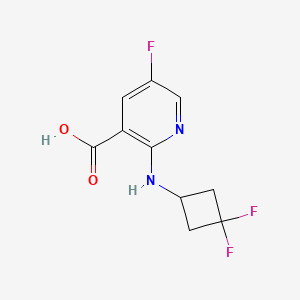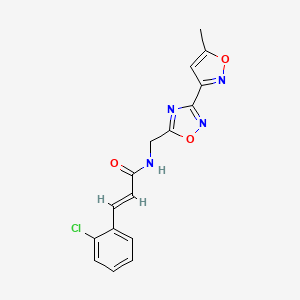![molecular formula C27H32N4O3S B2872268 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-18-5](/img/no-structure.png)
3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring could potentially adopt a chair or boat conformation, and the orientation of the methoxyphenyl group could also impact the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar methoxyphenyl group could impact its solubility, while the presence of the nitrogen atoms could impact its basicity .Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant in the context of neurodegenerative diseases. Inflammation is a common pathological feature of diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells positions it as a potential therapeutic agent .
ER Stress and Apoptosis Inhibition
Endoplasmic reticulum (ER) stress and apoptosis are processes involved in cell death, which is a hallmark of many diseases. The compound has been found to inhibit ER stress and reduce the expression of apoptosis markers like cleaved caspase-3 in human neuronal cells, suggesting a mechanism that could be harnessed for treating various conditions .
Interaction with ATF4 and NF-kB Proteins
Molecular docking studies have shown that derivatives of this compound have favorable interactions with active residues of ATF4 and NF-kB proteins. These proteins play roles in stress response and inflammation, respectively, indicating the compound’s potential in modulating these pathways for therapeutic purposes .
Antibacterial Activity
Some derivatives of the compound have been reported to possess antibacterial activity. This opens up avenues for research into the compound’s use as an antibacterial agent, potentially contributing to the development of new antibiotics .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexanone, followed by the reaction of the resulting product with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The final step involves the reaction of the intermediate product with benzoyl chloride to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "cyclohexanone", "2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "benzoyl chloride" ], "Reaction": [ "4-(4-methoxyphenyl)piperazine is reacted with cyclohexanone in the presence of a base such as potassium carbonate to form 4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanone.", "The resulting product is then reacted with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base such as sodium hydride to form the intermediate product 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one'." ] } | |
CAS RN |
689766-18-5 |
Product Name |
3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Molecular Formula |
C27H32N4O3S |
Molecular Weight |
492.64 |
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35) |
InChI Key |
LOIZBJVKBCDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)
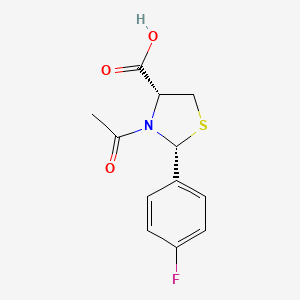
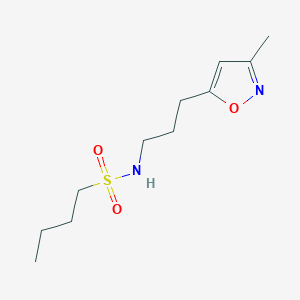
![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
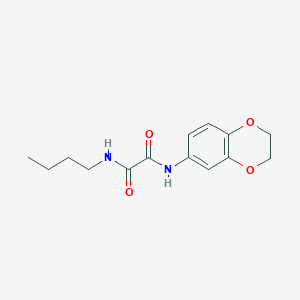

![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)

![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)
